molecular formula C7H11NO2 B13003646 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B13003646
M. Wt: 141.17 g/mol
InChI Key: WGVSZLKCAUSBGO-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS 77882-10-1) is a high-value bicyclic compound featuring a fused azetidinone (beta-lactam) and pyrrolidine structure, with a molecular formula of C7H11NO2 and a molecular weight of 141.17 g/mol . This core scaffold is integral to the structure of various beta-lactam antibiotics, particularly carbapenems, which are often considered antibiotics of last resort for treating infections caused by multidrug-resistant bacteria . The rise of such resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE), underscores the critical research importance of this chemical scaffold in developing new antibacterial agents . Researchers are actively exploring derivatives and structural analogues of this bicyclo[3.2.0]heptane core to overcome existing resistance mechanisms. Beyond its antibacterial applications, this privileged structure serves as a versatile synthetic intermediate in organic chemistry. For instance, related compounds have been utilized in Wittig reactions at the beta-lactam carbonyl group, demonstrating its utility for further chemical modification and the synthesis of more complex molecules . The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal uses. Always refer to the Safety Data Sheet (SDS) prior to handling. This product is classified with the signal word "Warning" and may be associated with specific hazard statements .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-5-2-1-4(5)3-8-6/h4-6,8H,1-3H2,(H,9,10)

InChI Key

WGVSZLKCAUSBGO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CNC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid can be achieved through various methods. One common approach involves the [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline . This reaction is sensitized and occurs under mild conditions, making it suitable for the preparation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the bicyclic system.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

The applications of 3-azabicyclo[3.2.0]heptane-2-carboxylic acid and its derivatives are varied, spanning from pharmaceutical research to building blocks in complex organic synthesis. This compound features a bicyclic structure with a nitrogen-containing heterocycle, making it a valuable scaffold in drug discovery and the creation of novel antibacterial agents [2, 3].

Scientific Research Applications

Pharmaceutical Applications

  • Drug Discovery 2-Azabicyclo[3.2.1]octanes, which share a similar bicyclic structure, have significant potential in drug discovery due to their structural similarity to bioactive alkaloids like nicotine, cocaine, and morphine . The rigid bicyclic backbone provides a useful feature in medicinal chemistry .
  • Re-uptake Inhibitors Derivatives of azabicyclo[3.2.1]octane have demonstrated potential as triple re-uptake inhibitors (TRUI) . Compound 3 (as referenced in the search result), mimicking the 3D conformation of cocaine, was a potent in vitro TRUI .
  • Opioid Receptor Activity Some azabicyclo[3.2.1]octane derivatives exhibit agonist activity in κ-opioid receptors (KOR), suggesting their potential use in pain management and related therapies .
  • Cytotoxic Activity Certain compounds in this class have shown cytotoxic activity against tumor cell lines, including glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) cell lines .

Antibacterial Research

  • Beta-Lactam Analogues Structural analogues of beta-lactam antibiotics, such as 6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, are being explored for their effectiveness against bacterial-resistant strains .
  • Enzyme Inhibition Research has been conducted on the ability of synthesized analogues to inhibit enzymes such as alpha-glucosidase and urease, with some molecules showing strong inhibition of urease .
  • Antibacterial Properties Compounds like 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicycloheptane-2-carboxylic acid are investigated for their antibacterial activity against gram-positive and gram-negative bacteria .

Organic Synthesis

  • Heterocyclic Building Blocks this compound is used as a heterocyclic building block in organic synthesis .
  • Synthesis of Complex Molecules These compounds are used in the synthesis of complex molecules, including:
    • Dehydrotubifoline and Akuammicine: The cyclization of certain compounds leads to the formation of tricyclic structures, which can be hydrolyzed and acylated to yield dehydrotubifoline and akuammicine .
    • Strychnine: Azabicyclo compounds are used in the synthesis of strychnine through carbomethoxylation and subsequent reactions .
    • Hosieine A: Azabicyclo[3.2.1]octan-3-one cores are synthesized as intermediates in the synthesis of Hosieine A .

Data Table

ApplicationCompound ClassActivity/Property
Drug Discovery2-Azabicyclo[3.2.1]octanesPotential in drug discovery due to structural similarity to bioactive alkaloids
Re-uptake InhibitionAzabicyclo[3.2.1]octane derivativesPotent in vitro triple re-uptake inhibition
Opioid Receptor ActivityAzabicyclo[3.2.1]octane derivativesAgonist activity in κ-opioid receptors (KOR)
CytotoxicityAzabicyclo[3.2.1]octane derivativesCytotoxic activity against tumor cell lines (GBM, MB, HCC)
Antibacterial ResearchBeta-Lactam AnaloguesEffectiveness against bacterial-resistant strains
Enzyme InhibitionBeta-Lactam AnaloguesInhibition of enzymes such as alpha-glucosidase and urease
Antibacterial PropertiesVarious derivativesAntibacterial activity against gram-positive and gram-negative bacteria
Organic SynthesisThis compoundUsed as a heterocyclic building block in the synthesis of complex molecules
Synthesis of Complex MoleculesTricyclic structuresUsed to synthesize Dehydrotubifoline, Akuammicine, Strychnine, and Hosieine A

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic system can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Bicyclo System Variations

  • 3-Azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride

    • Differs in ring fusion: [3.1.1] bicyclo system (one three-membered and one five-membered ring) vs. [3.2.0] in the target compound.
    • The altered ring strain and conformation impact reactivity and solubility. Molecular weight: 195.65 g/mol; CAS: EN300-190540 .
  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives

    • Smaller [3.1.0] bicyclohexane system reduces steric bulk. Example: (1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid includes a Boc-protected amine, enhancing lipophilicity .

Functional Group Modifications

  • Sulbactam and Tazobactam

    • Sulbactam : (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide. Features a sulfone group (4,4-dioxide) and methyl substituents, critical for β-lactamase inhibition .
    • Tazobactam : Adds a triazolylmethyl group, broadening inhibitory activity against class A serine β-lactamases .
  • Penicillin Analogues

    • Derivatives like (2S,5R,6R)-6-(2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (ampicillin) retain the β-lactam ring, enabling antibiotic activity via penicillin-binding protein (PBP) inhibition .

Carboxylic Acid Positional Isomers

  • 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid Carboxylic acid at position 1 instead of 2. Molecular formula: C₇H₁₁NO₂; molecular weight: 141.17 g/mol. Altered electronic distribution may influence acidity and hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
3-Azabicyclo[3.2.0]heptane-2-carboxylic acid C₇H₁₁NO₂ 141.17 Bicyclo[3.2.0], carboxylic acid at C2, no β-lactam ring
Sulbactam C₈H₁₁NO₅S 233.24 Sulfone groups (4,4-dioxide), methyl substituents, β-lactamase inhibitor
Ampicillin C₁₆H₁₉N₃O₄S 349.41 β-Lactam ring, phenylacetyl side chain, broad-spectrum antibiotic
3-Azabicyclo[3.1.1]heptane-2-carboxylic acid HCl C₇H₁₄ClNO₃ 195.65 [3.1.1] bicyclo system, hydrochloride salt improves solubility

Biological Activity

3-Azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities, including antibacterial, antioxidant, and enzyme inhibition properties. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound belongs to the bicyclic class of compounds and is characterized by a nitrogen atom incorporated into its bicyclic structure. This unique configuration contributes to its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antibacterial activity against various strains of bacteria. The following table summarizes the antibacterial efficacy of selected derivatives:

Derivative Bacterial Strain Minimum Inhibitory Concentration (MIC)
M1Staphylococcus aureus32 µg/mL
M2Escherichia coli16 µg/mL
M3Bacillus subtilis8 µg/mL
M4Serratia marcescens64 µg/mL

The agar well diffusion method was employed to assess the antibacterial activity, with meropenem used as a positive control and DMSO as a negative control .

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes, which is crucial for understanding its therapeutic potential. Key findings include:

  • Alpha-Amylase Inhibition : The proline ring in the structure has been identified as a significant contributor to alpha-amylase inhibition, which is vital for managing diabetes by controlling carbohydrate digestion .
  • Urease Inhibition : The derivatives showed varying degrees of urease inhibition, which is relevant for treating urinary tract infections caused by urease-producing bacteria .

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was utilized to evaluate the radical scavenging ability of the compound's derivatives:

Derivative Percentage Inhibition
M185%
M278%
M390%

These results indicate that several derivatives possess strong antioxidant capabilities, suggesting potential applications in preventing oxidative damage in various diseases .

Case Studies and Clinical Relevance

Research has indicated that modified forms of this compound could serve as effective treatments for bacterial infections resistant to conventional antibiotics. For example:

  • A study involving the use of ester derivatives demonstrated enhanced antibacterial effects against extended-spectrum beta-lactamase (ESBL) producing strains, highlighting the need for novel antibiotics in clinical settings .
  • Another case study revealed that specific derivatives exhibited not only antibacterial but also anti-inflammatory properties, making them candidates for dual-action therapies in infectious diseases complicated by inflammation .

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